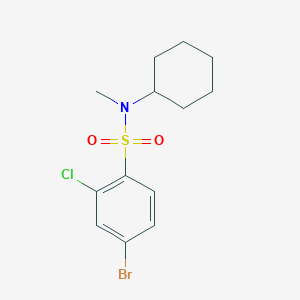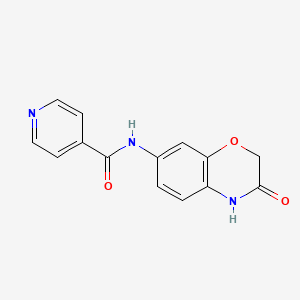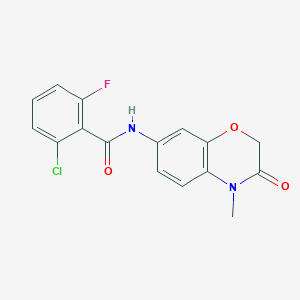
4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide, also known as BCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry as antibiotics, diuretics, and antidiabetic agents.
作用機序
The mechanism of action of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide involves the inhibition of CA IX activity. CA IX is a transmembrane protein that catalyzes the reversible conversion of carbon dioxide to bicarbonate and protons. In cancer cells, CA IX is overexpressed and plays a crucial role in maintaining the pH balance by regulating the extracellular acidity. 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to the accumulation of carbon dioxide and protons in the extracellular space, which ultimately results in cell death.
Biochemical and Physiological Effects:
4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and DNA damage. 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide also reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that is overexpressed in many types of cancer cells and plays a crucial role in the regulation of cell survival and angiogenesis.
実験室実験の利点と制限
One of the major advantages of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is its selectivity towards CA IX. It has been shown to have a minimal effect on other carbonic anhydrase isoforms, which reduces the risk of off-target effects. 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
The potential applications of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide in cancer research are vast, and there are several future directions that can be explored. One of the areas of research is the development of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide-based prodrugs that can be activated in the tumor microenvironment, which can improve its efficacy and reduce off-target effects. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, the use of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide in combination with other anticancer agents can be explored to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is a promising compound that has potential applications in cancer research. Its selectivity towards CA IX and its ability to induce apoptosis and cell cycle arrest make it a promising candidate for the development of new anticancer agents. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide have been discussed in this paper. Further research is needed to fully explore the potential of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide in cancer research and other fields.
合成法
The synthesis of 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with cyclohexylamine and N-methylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of the pH balance in cancer cells, and its inhibition can lead to cell death.
特性
IUPAC Name |
4-bromo-2-chloro-N-cyclohexyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQKXPLAHWKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B7519018.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
![N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7519053.png)
![3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea](/img/structure/B7519064.png)
![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)